N-(2-benzoyl-4-methylphenyl)acetamide chemical structure and properties
N-(2-benzoyl-4-methylphenyl)acetamide chemical structure and properties
Structure, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary
N-(2-benzoyl-4-methylphenyl)acetamide (also known as 2-acetamido-5-methylbenzophenone ) is a critical synthetic intermediate in the field of medicinal chemistry. It serves as a "gateway scaffold" for the construction of nitrogen-containing heterocycles, most notably 2-quinolones (carbostyrils) and 1,4-benzodiazepines . Its structural uniqueness lies in the ortho-disposition of an acetamide group and a benzoyl moiety on a toluene core, creating a pre-organized system ready for intramolecular cyclization. This guide details its physicochemical profile, a validated synthesis protocol, and its primary application in the Camps Cyclization .
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Detail |
| IUPAC Name | N-(2-benzoyl-4-methylphenyl)acetamide |
| Common Synonyms | 2-Acetamido-5-methylbenzophenone; N-Acetyl-2-amino-5-methylbenzophenone |
| CAS Number | Not widely listed; Precursor (Amine): 17852-28-7 |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.30 g/mol |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2 |
| Key Functional Groups | Acetamide (Amide), Benzophenone (Ketone), Tolyl (Methyl-phenyl) |
Structural Significance
The molecule features a 1,2,4-substitution pattern on the central phenyl ring:
-
Position 1 (Amide): The acetamide nitrogen acts as a potential nucleophile (after deprotonation) or a directing group.
-
Position 2 (Ketone): The benzoyl carbonyl is an electrophilic center, positioned perfectly for intramolecular attack by the amide α-carbon (Camps cyclization) or the amide nitrogen (in other rearrangements).
-
Position 4 (Methyl): An electron-donating group that modulates the electron density of the ring, activating the ortho and para positions, though its primary role here is as a lipophilic marker in SAR (Structure-Activity Relationship) studies.
Physicochemical Profile
-
Physical State: Off-white to pale yellow crystalline solid.
-
Solubility:
-
High: Chloroform, Dichloromethane, DMSO, DMF.
-
Moderate: Ethanol, Methanol (hot).
-
Low: Water, Hexanes.
-
-
Melting Point: Typically higher than its amine precursor (94–95 °C), expected in the range of 120–135 °C (based on chloro-analogues).
-
LogP (Calculated): ~3.2 (Lipophilic).
-
Hydrogen Bond Donors: 1 (Amide NH).
-
Hydrogen Bond Acceptors: 2 (Amide C=O, Ketone C=O).
Synthesis & Manufacturing Protocol
The synthesis is a robust N-acylation of the commercially available precursor 2-amino-5-methylbenzophenone .
Reaction Scheme
Caption: Synthesis of N-(2-benzoyl-4-methylphenyl)acetamide via acetylation.
Step-by-Step Protocol
Reagents:
-
2-Amino-5-methylbenzophenone (1.0 equiv)[1]
-
Acetic Anhydride (1.5 equiv) - Acylating agent
-
Glacial Acetic Acid (Solvent volume)[2]
-
Conc. Sulfuric Acid (1-2 drops) - Catalyst
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylbenzophenone (e.g., 10 mmol, 2.11 g) in glacial acetic acid (10 mL).
-
Addition: Add acetic anhydride (15 mmol, 1.4 mL) followed by 1-2 drops of concentrated H₂SO₄.
-
Heating: Heat the mixture to 80–90 °C for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting amine (fluorescent yellow spot) should disappear, replaced by a less polar, UV-active spot.
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.
-
Purification:
Yield Expectation: 85–95%.
Reactivity: The Camps Cyclization
The most significant application of this compound is its conversion into 6-methyl-4-phenyl-2-quinolone via the Camps Cyclization. This reaction exploits the acidity of the acetamide
Mechanism & Pathway
Under basic conditions (e.g., NaOH/EtOH or NaH/DMF), the amide enolate attacks the benzophenone ketone. This is followed by dehydration to aromatize the system, yielding the quinolone core.
Caption: Camps Cyclization pathway yielding the 2-quinolone scaffold.
Protocol for Cyclization:
-
Suspend N-(2-benzoyl-4-methylphenyl)acetamide in 10% aqueous NaOH.
-
Reflux for 4–6 hours.
-
Acidify with HCl to precipitate the 6-methyl-4-phenyl-2-quinolone .[4]
Spectroscopic Characterization (Expected Data)
To validate the synthesis, look for these diagnostic signals:
¹H NMR (400 MHz, CDCl₃)
-
δ 2.15 ppm (s, 3H): Acetyl methyl group (–COCH ₃). Distinctive singlet.
-
δ 2.35 ppm (s, 3H): Aryl methyl group (Ar–CH ₃).
-
δ 7.0–7.8 ppm (m, 8H): Aromatic protons.
-
Note: The proton at position 3 (between the amide and methyl) will be shifted downfield due to the deshielding cone of the amide carbonyl.
-
-
δ 10.5 ppm (br s, 1H): Amide N–H . Disappears on D₂O shake.
IR Spectroscopy (ATR)
-
3250–3300 cm⁻¹: N–H stretch (Amide).
-
1690 cm⁻¹: C=O stretch (Amide I).
-
1650 cm⁻¹: C=O stretch (Benzophenone ketone). Note: This may overlap with the amide band, but usually appears as a split or shoulder.
Safety & Handling
-
GHS Classification: Warning.
-
Hazards:
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
Precursor Identity: PubChem. 2-Amino-5-methylbenzophenone (CID 73851). National Library of Medicine. Available at: [Link]
- Cyclization Chemistry: Camps, R. (1902). Synthese von α- und γ-Oxychinolinen. Berichte der deutschen chemischen Gesellschaft, 35(3), 2702-2711.
-
Related Chloro-Analogue Data: NIST Chemistry WebBook. Acetamide, N-(4-methylphenyl)-. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US3427304A - Process for preparing 5-phenyl-3h-1,4-benzodiazepin-2(1h)-ones - Google Patents [patents.google.com]
- 3. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]
- 4. US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-amino-5-methylbenzophenone price,buy 2-amino-5-methylbenzophenone - chemicalbook [m.chemicalbook.com]
